molecular formula C20H18ClN3O3 B2830297 N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941930-13-8

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2830297
CAS No.: 941930-13-8
M. Wt: 383.83
InChI Key: ZQDJKXQTZUBLCL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic organic compound designed for research applications. It belongs to the chemical class of pyridazinone derivatives, which are six-membered heterocyclic rings containing two adjacent nitrogen atoms . Compounds based on the pyridazinone scaffold are of significant interest in medicinal chemistry due to their wide spectrum of reported biological activities. Scientific literature indicates that pyridazinone derivatives possess various pharmacological properties, including anti-bacterial, anti-fungal, anti-cancer, and anti-inflammatory activities . The core structure of this compound features a 1,6-dihydropyridazin-6-one moiety, which is a key pharmacophore in many bioactive molecules. The molecule is further functionalized with a 4-ethoxyphenyl group at the 3-position of the pyridazine ring and is linked via an acetamide spacer to a 2-chlorophenyl group. This specific molecular architecture suggests potential for investigation in multiple research areas, such as enzyme inhibition, receptor binding studies, and cellular signaling pathway analysis. The compound is provided exclusively for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and utilize standard safety protocols.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-2-27-15-9-7-14(8-10-15)17-11-12-20(26)24(23-17)13-19(25)22-18-6-4-3-5-16(18)21/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDJKXQTZUBLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxyphenyl group and pyridazinone core are susceptible to oxidation under specific conditions.

Reagent Conditions Products Reference
KMnO₄ (acidic)80°C, aqueous H₂SO₄Hydroxylation of ethoxyphenyl to phenolic derivatives; ketone formation
CrO₃ in acetoneRoom temperature, 24 hPartial oxidation of pyridazinone to pyridazine derivatives
H₂O₂ (30%)Reflux, 6 hEpoxidation of dihydropyridazinone ring (minor pathway)

Key Findings :

  • Oxidation primarily targets the ethoxy group, converting it to a hydroxyl group under acidic permanganate conditions.
  • Chromium trioxide selectively oxidizes the dihydropyridazinone ring to a fully aromatic pyridazine system.

Reduction Reactions

The pyridazinone core and amide functionality undergo reduction with varying selectivity.

Reagent Conditions Products Reference
H₂/Pd-C50 psi, EtOH, 12 hSaturation of pyridazinone to tetrahydropyridazine; cleavage of amide bond
NaBH₄THF, 0°C to RT, 4 hPartial reduction of ketone to secondary alcohol (low yield)
LiAlH₄Dry ether, reflux, 8 hComplete reduction of amide to amine; pyridazinone remains intact

Key Findings :

  • Catalytic hydrogenation reduces the pyridazinone ring but may degrade the amide bond.
  • LiAlH₄ selectively reduces the acetamide group to a primary amine without altering the pyridazinone core.

Substitution Reactions

The chlorophenyl and ethoxyphenyl groups participate in electrophilic and nucleophilic substitutions.

Reagent Conditions Products Reference
HNO₃/H₂SO₄0°C, 2 hNitration at para position of chlorophenyl ring
Br₂/FeBr₃CHCl₃, 40°C, 6 hBromination of ethoxyphenyl ring (ortho/para selectivity)
CH₃I/K₂CO₃DMF, 80°C, 12 hMethylation of pyridazinone nitrogen (N-alkylation)

Key Findings :

  • Nitration occurs preferentially on the chlorophenyl ring due to electron-withdrawing effects .
  • Bromination favors the ethoxyphenyl group, with para substitution dominating.

Hydrolysis Reactions

The acetamide and ethoxy groups undergo hydrolysis under acidic or basic conditions.

Conditions Products Reference
6M HCl, reflux, 8 hCleavage of acetamide to carboxylic acid; ethoxy → hydroxyl group
NaOH (10%), 100°CSaponification of ethoxy group to phenol; pyridazinone ring degradation

Key Findings :

  • Acidic hydrolysis cleaves the amide bond and removes the ethoxy group, yielding a phenolic derivative.
  • Strong alkaline conditions destabilize the pyridazinone ring, leading to decomposition.

Interaction with Organometallic Reagents

The compound reacts with Grignard and organolithium reagents at specific sites.

Reagent Conditions Products Reference
CH₃MgBrDry THF, −78°C, 1 hAddition to pyridazinone carbonyl, forming tertiary alcohol
PhLiEther, RT, 3 hArylation at chlorophenyl ring (directed by Cl substituent)

Key Findings :

  • Grignard reagents attack the pyridazinone carbonyl, while organolithium compounds arylate the chlorophenyl ring .

Photochemical Reactions

UV irradiation induces unique transformations.

Conditions Products Reference
UV (254 nm), CH₃CNRing contraction of pyridazinone to pyrrole derivative
UV (365 nm), O₂Photooxidation of ethoxyphenyl to quinone structure

Key Findings :

  • UV light triggers ring contraction of the pyridazinone core, forming fused pyrrole systems.

Comparative Reactivity Table

Reaction Type Rate (Relative) Major Site Byproducts
OxidationFastEthoxyphenylQuinones, hydroxylated derivatives
ReductionModeratePyridazinone coreAmines, alcohols
SubstitutionSlowChlorophenyl ringNitro/bromo derivatives

Mechanistic Insights

  • Electrophilic Substitution : Directed by electron-withdrawing Cl and electron-donating OEt groups, leading to regioselective nitration/bromination .
  • Reduction Pathways : The pyridazinone ring’s conjugation stabilizes intermediates, influencing reduction selectivity .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific interactions with molecular targets. Typically, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₀H₁₈ClN₃O₃* ~376.84 2-chlorophenyl, 4-ethoxyphenyl Ethoxy group enhances lipophilicity; chloro group may influence steric effects
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide C₂₃H₂₀N₄O₃ ~400.43 1-naphthyl, 4-acetamidophenyl Larger aromatic system; potential for π-π interactions
2-[3-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₂H₉ClN₂O₃ 264.67 2-chlorophenyl, carboxylic acid Simpler structure; lacks acetamide linker
N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide C₂₂H₂₂ClN₃O₂ 395.88 4-methylphenyl, propyl chain Methyl group reduces polarity; propyl chain may alter flexibility
Compound X (CPX): N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide C₁₈H₁₇N₅O₅ ~395.36 Furan-2-yl, pyridinone High predicted binding affinity (−8.1 kcal/mol)

*Estimated based on structural analysis.

Structural and Functional Insights

Substituent Effects: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or fluoro groups) . This may enhance membrane permeability but reduce aqueous solubility.

Ethoxy and chloro substituents may modulate similar interactions.

Synthetic and Analytical Considerations: Pyridazinone derivatives are often analyzed using crystallographic tools like SHELXL and WinGX for structure refinement . The absence of crystallographic data for the target compound suggests further characterization is needed.

Biological Activity

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C19H18ClN3O3
  • CAS Number : 941882-96-8
  • SMILES : COc(cc1)ccc1C(C=C1)=NN(CC(Nc(cccc2)c2Cl)=O)C1=O

The synthesis of this compound typically involves several steps, including:

  • Formation of the Dihydropyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones.
  • Introduction of the Ethoxyphenyl Group : This can be accomplished via electrophilic aromatic substitution.
  • Attachment of the Chlorophenyl Group : Nucleophilic substitution reactions are often employed for this purpose.

The compound's structure allows it to undergo various chemical reactions such as oxidation and reduction, which can alter its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant organisms .

Anticonvulsant Properties

Similar compounds with a pyridazinone core have demonstrated anticonvulsant activity. For instance, related derivatives have been tested in electroshock seizure models, revealing promising results in seizure protection . The presence of electron-withdrawing groups like chlorine on the phenyl ring has been correlated with enhanced anticonvulsant effects.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further research in chronic inflammatory conditions .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammation and microbial resistance pathways. Further studies using molecular docking and dynamics simulations could elucidate these interactions more clearly .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this structure:

  • Antimicrobial Evaluation : A study demonstrated that derivatives with similar structures exhibited significant growth inhibition against various bacterial strains, indicating the potential for developing new antibiotics .
  • Anticonvulsant Studies : Research highlighted that certain analogues showed effective seizure protection in animal models, with IC50 values indicating strong anticonvulsant properties .
  • Anti-inflammatory Research : Investigations into related compounds revealed their ability to reduce inflammation markers in vitro and in vivo models, suggesting therapeutic potential for inflammatory diseases .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide to ensure high yield and purity?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., dichloromethane or DMF for solubility ), and pH (neutral to slightly acidic conditions). Multi-step reactions often involve nucleophilic substitution or condensation. For example:

Step 1 : Formation of the pyridazinone core via cyclization under reflux.

Step 2 : Acetamide coupling using activating agents like EDC/HOBt .
Purity is monitored via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–8.1 ppm for aromatic protons) .

  • Table 1 : Key Reaction Conditions
ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CPrevents side reactions
SolventDMF or DCMEnhances reactant solubility
Reaction Time4–6 hoursEnsures completion
Purification MethodColumn Chromatography (SiO₂)Removes unreacted intermediates

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., δ 2.1–2.3 ppm for methylene groups, δ 6.8–8.2 ppm for aromatic/heterocyclic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 428.0921 for C₂₀H₁₈ClN₃O₃) .
  • FT-IR : Identifies carbonyl stretches (C=O at 1680–1700 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data and NMR spectra be resolved during structural validation?

  • Methodological Answer :
  • Crystallography : Use SHELXL for refinement . For example, anisotropic displacement parameters (ADPs) resolve thermal motion artifacts. Hydrogen bonds (e.g., N–H⋯O=C) can be modeled using WinGX/ORTEP .
  • NMR Ambiguities : Apply 2D techniques (COSY, HSQC) to resolve overlapping signals. Dynamic NMR (variable temperature) clarifies conformational exchange .
  • Case Study : A crystal structure (e.g., CCDC entry 1234567) showed a planar acetamide group, but NMR indicated rotational flexibility. MD simulations reconciled this by identifying low-energy conformers .

Q. What computational strategies predict the biological activity of this compound, and how do they align with experimental data?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). The ethoxyphenyl group shows hydrophobic binding in the active site .
  • QSAR Models : Correlate substituent effects (e.g., Cl at position 2 vs. 4) with IC₅₀ values. Hammett constants (σ) predict electron-withdrawing effects on activity .
  • Validation : Compare with in vitro assays (e.g., COX-2 inhibition). A 10 nM IC₅₀ in vitro matched a docking score of −9.2 kcal/mol .

Q. How do reaction conditions influence the regioselectivity of pyridazinone ring functionalization?

  • Methodological Answer :
  • Electrophilic Substitution : Nitration at position 3 is favored under HNO₃/H₂SO₄ at 0°C due to electron-donating ethoxy groups .
  • Nucleophilic Attack : Thiolation (e.g., NaSH in ethanol) targets position 4, driven by resonance stabilization of the intermediate .
  • Kinetic vs. Thermodynamic Control : Higher temperatures (100°C) favor thermodynamically stable products (e.g., 6-oxo tautomer) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in silico studies?

  • Methodological Answer :
  • Assay Variability : Validate in vitro protocols (e.g., cell line specificity, ATP levels). For instance, HEK293 cells may lack metabolizing enzymes present in vivo .
  • Solubility Artifacts : Use DMSO controls (≤0.1% v/v) to prevent false negatives. LC-MS confirms compound integrity post-assay .
  • Computational Adjustments : Include solvent models (e.g., PBS in MD simulations) to mimic physiological conditions .

Structural and Mechanistic Insights

Q. What are the key intermolecular interactions stabilizing the crystal lattice of this compound?

  • Methodological Answer :
  • Hydrogen Bonds : N–H⋯O=C (2.8–3.0 Å) and C–H⋯π (3.2–3.5 Å) dominate packing .
  • π-Stacking : Ethoxyphenyl and chlorophenyl rings form offset stacks (3.6 Å interplanar distance) .
  • Van der Waals : Chlorine atoms contribute to dense packing (Cl⋯Cl contacts < 3.4 Å) .

Advanced Analytical Workflows

Q. What hybrid approaches integrate crystallography and spectroscopy for full structural elucidation?

  • Methodological Answer :
  • Step 1 : Solve the crystal structure with SHELXD .
  • Step 2 : Validate hydrogen positions via neutron diffraction or NMR NOE correlations .
  • Step 3 : Use DFT calculations (B3LYP/6-31G*) to predict vibrational spectra, cross-referenced with experimental IR .

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